Colletodiol

Overview

Description

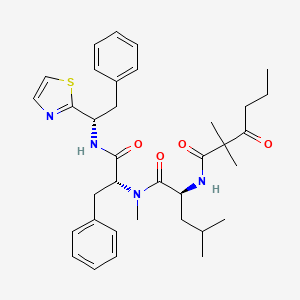

Colletodiol is a fungal metabolite that has been found in various fungal species, including Colletotrichum capsici and Diplogelasinospora grovesii. It is known for its immunosuppressant and antiviral activities, making it a compound of interest in both medical and biological research .

Mechanism of Action

Target of Action

Colletodiol is a fungal metabolite found in D. grovesii . It has been shown to have immunosuppressant and antiviral activities . .

Mode of Action

This compound interacts with its targets to exert its immunosuppressant and antiviral effects. It inhibits the proliferation of isolated mouse splenocytes induced by concanavalin A or LPS . This suggests that this compound may interact with immune cells and modulate their activity. Additionally, this compound has been shown to inhibit the replication of influenza A virus in HeLa-IAV-Luc cells .

Biochemical Pathways

It’s known that this compound plays a significant role in the mechanism of infection and pathogenesis of certain diseases . It’s also suggested that this compound might be involved in the glyoxalase system and ascorbate-glutathione pathway, which are crucial for maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

This compound’s action results in the inhibition of certain cellular processes. It inhibits the proliferation of isolated mouse splenocytes, suggesting an immunosuppressive effect . Moreover, it inhibits the replication of influenza A virus in HeLa-IAV-Luc cells, indicating an antiviral effect .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the diseases caused by Colletotrichum species, from which this compound is derived, are common in tropical, sub-tropical, and temperate regions of the world . This suggests that the production and effectiveness of this compound might be influenced by these environmental conditions.

Biochemical Analysis

Biochemical Properties

Colletodiol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the proliferation of isolated mouse splenocytes induced by concanavalin A or lipopolysaccharide (LPS), with IC50 values of 12 and 5 μg/mL, respectively . Additionally, this compound inhibits influenza A viral replication in HeLa-IAV-Luc cells . These interactions suggest that this compound may modulate immune responses and viral replication through its biochemical properties.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s immunosuppressive activity is evident in its ability to inhibit the proliferation of mouse splenocytes . Furthermore, its antiviral activity against influenza A virus in HeLa-IAV-Luc cells indicates its potential to interfere with viral replication and host cell responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific targets within cells, leading to the inhibition of immune cell proliferation and viral replication

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under certain conditions, but its degradation and long-term effects on cellular function are still being investigated. In vitro and in vivo studies have provided insights into the temporal dynamics of this compound’s activity, highlighting its potential for sustained immunosuppressive and antiviral effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits immunosuppressive and antiviral activities without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The metabolic flux and levels of metabolites influenced by this compound are areas of active research. These interactions may play a role in its immunosuppressive and antiviral properties, as well as its overall metabolic stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The transport and distribution mechanisms of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The precise subcellular localization of this compound and its effects on cellular processes are areas of ongoing investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

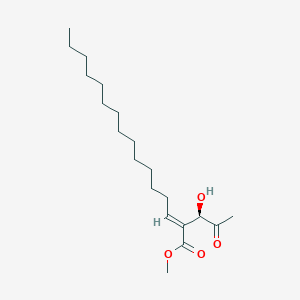

Colletodiol can be synthesized through various methods, including the use of specifically labeled trienes in cultures of Cytospora species. The incorporation of these trienes into the macrodiolide structure of this compound has been demonstrated in biomimetic reactions . The synthesis involves oxidation steps that convert intermediates like colletoketol into this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Colletodiol undergoes various chemical reactions, including oxidation and reduction. The biomimetic oxidation of intermediates like colletoketol to this compound is a key reaction in its biosynthesis .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include oxidizing agents and catalysts that promote the formation of the macrodiolide structure. Conditions often involve mild temperatures and the use of solvents that facilitate the reactions .

Major Products Formed

The major products formed from the reactions involving this compound include other macrodiolides like colletoketol and grahamimycin A. These products are often formed through single oxidation steps from this compound .

Scientific Research Applications

Colletodiol has a wide range of scientific research applications:

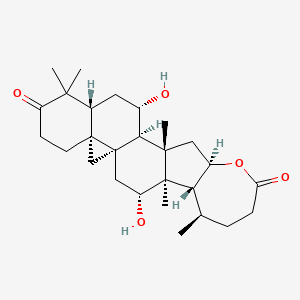

Comparison with Similar Compounds

Similar Compounds

Colletoketol: A related macrodiolide that is an intermediate in the biosynthesis of colletodiol.

Grahamimycin A: Another macrodiolide formed through oxidation steps from this compound.

Halosmysin A: A novel 14-membered macrodiolide isolated from marine fungi, which shares structural similarities with this compound.

Uniqueness

This compound is unique due to its specific immunosuppressant and antiviral activities, which are not as pronounced in similar compounds. Its biosynthesis pathway and the specific reactions it undergoes also distinguish it from other macrodiolides .

Properties

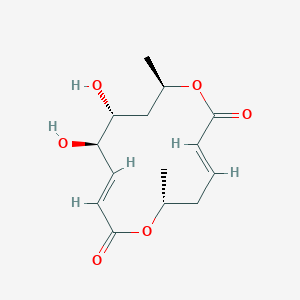

IUPAC Name |

(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQHOHRUGBYJBS-RSNJVVJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21142-67-6 | |

| Record name | Colletodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLLETODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

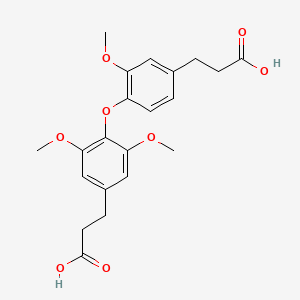

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)

![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)

![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)

![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)